molecular formula C20H22ClF2N3O2S B2592620 N-(3-(dimethylamino)propyl)-2,6-difluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216440-22-0

N-(3-(dimethylamino)propyl)-2,6-difluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2592620
M. Wt: 441.92
InChI Key: NKLMQZLCFWYFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a benzamide derivative with a dimethylamino propyl group, a difluorobenzene group, and a methoxybenzothiazole group. Benzamide derivatives are often used in medicinal chemistry due to their bioactive properties .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, benzamide derivatives are typically synthesized through the reaction of an amine with a carboxylic acid or its derivatives .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including compounds structurally related to N-(3-(dimethylamino)propyl)-2,6-difluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, have been studied for their corrosion inhibiting effects. In a study conducted by Hu et al. (2016), two benzothiazole derivatives were synthesized and demonstrated to provide significant corrosion protection for carbon steel in a 1 M HCl solution, surpassing the efficiency of previously reported benzothiazole family inhibitors. These inhibitors are capable of adsorbing onto surfaces through both physical and chemical means, suggesting a potential application for the compound in corrosion inhibition contexts (Hu et al., 2016).

Antimicrobial and Anticancer Activity

Research on benzothiazole derivatives also extends into the fields of antimicrobial and anticancer activity. A study by Deep et al. (2016) on a series of 4-thiazolidinone derivatives highlighted the potent antimicrobial and anticancer properties of these compounds. One derivative in particular exhibited significant antimicrobial and anticancer activity, indicating the therapeutic potential of benzothiazole derivatives in treating infections and cancer (Deep et al., 2016).

Peptide Coupling

The utility of benzothiazole derivatives in peptide synthesis is demonstrated through their application in coupling reactions. Brunel, Salmi, and Letourneux (2005) utilized a benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate reagent (BOP) for the efficient coupling of conjugated carboxylic acids with methyl ester amino acids hydrochloride. This method facilitated the synthesis of various substituted amino acid derivatives, including important enzymatic substrates, showcasing the role of benzothiazole derivatives in peptide coupling processes (Brunel, Salmi, & Letourneux, 2005).

Future Directions

The study of benzamide derivatives is a vibrant field due to their diverse biological activities. Future research could involve synthesizing and testing this compound for various bioactivities, such as anticancer or anti-inflammatory activity .

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2,6-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O2S.ClH/c1-24(2)11-6-12-25(19(26)17-13(21)7-4-8-14(17)22)20-23-18-15(27-3)9-5-10-16(18)28-20;/h4-5,7-10H,6,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLMQZLCFWYFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=C(C=CC=C3F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-2,6-difluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

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